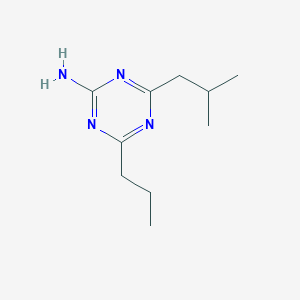
N1-Cyclohexyl-5-methylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Cyclohexyl-5-methylbenzene-1,2-diamine is an organic compound characterized by the presence of a cyclohexyl group attached to a benzene ring, which is further substituted with two amine groups at the 1 and 2 positions and a methyl group at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclohexyl-5-methylbenzene-1,2-diamine typically involves the reaction of cyclohexylamine with 5-methylbenzene-1,2-diamine under controlled conditions. One common method includes:
Cyclohexylation: Cyclohexylamine is reacted with 5-methylbenzene-1,2-diamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and high-yield synthesis. The use of automated systems for monitoring reaction conditions and product purification is also common to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
N1-Cyclohexyl-5-methylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form substituted amine products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: N-alkylated amines.
Applications De Recherche Scientifique
N1-Cyclohexyl-5-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N1-Cyclohexyl-5-methylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of a cyclohexyl group.
N1,N1-Dimethylbenzene-1,2-diamine: Contains two methyl groups instead of a cyclohexyl group.
N1-Phenylbenzene-1,2-diamine: Substituted with a phenyl group instead of a cyclohexyl group.
Uniqueness
N1-Cyclohexyl-5-methylbenzene-1,2-diamine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H20N2 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
2-N-cyclohexyl-4-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C13H20N2/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6,14H2,1H3 |
Clé InChI |
MFBSEDRVCLDECT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


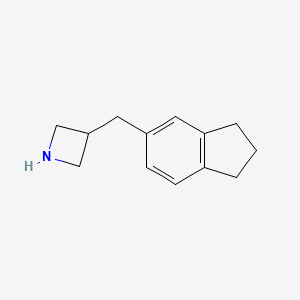




![tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate](/img/structure/B13623947.png)


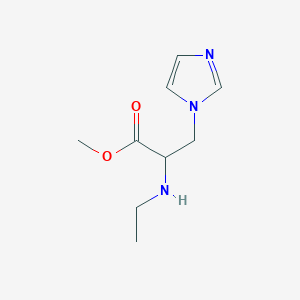

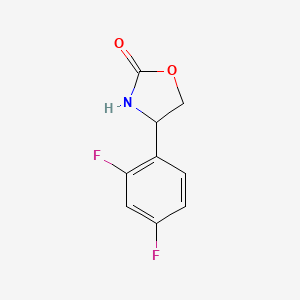
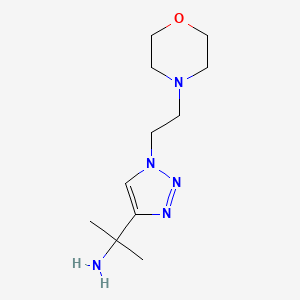
![3-(Benzo[b]thiophen-3-yl)propanal](/img/structure/B13623999.png)
